8-(Methoxymethoxy)octa-1,3-diyne
CAS No.: 136667-41-9
Cat. No.: VC19107553
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136667-41-9 |
|---|---|
| Molecular Formula | C10H14O2 |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 8-(methoxymethoxy)octa-1,3-diyne |
| Standard InChI | InChI=1S/C10H14O2/c1-3-4-5-6-7-8-9-12-10-11-2/h1H,6-10H2,2H3 |
| Standard InChI Key | TWPJZYCGOXNRPN-UHFFFAOYSA-N |
| Canonical SMILES | COCOCCCCC#CC#C |
Introduction
Chemical Identity and Structural Features
8-(Methoxymethoxy)octa-1,3-diyne belongs to the class of terminal and internal alkynes, distinguished by its methoxymethoxy (-OCH₂OCH₃) group at the eighth carbon position. The compound’s structure comprises an octadiynyl backbone with triple bonds at positions 1 and 3, as illustrated below:
Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄O₂ | |
| Molecular Weight | 166.22 g/mol | |
| Exact Mass | 166.0994 g/mol | |
| LogP (Partition Coefficient) | 1.81 |
The methoxymethoxy group introduces steric and electronic effects, modulating the compound’s solubility and reactivity. The conjugated diyne system enables participation in [2+2] cycloadditions and metal-catalyzed coupling reactions, while the ether moiety enhances stability under acidic conditions.
Synthetic Methodologies
Copper-Catalyzed Oxidative Coupling
A pivotal synthesis route involves the homo-coupling of terminal alkynes using a recyclable Cu/C₃N₄ catalyst. As demonstrated by Xu et al., phenylacetylene derivatives undergo oxidative dimerization in isopropanol with KOH as a base, yielding symmetric 1,3-diynes in >90% efficiency . Adapting this protocol, 8-(methoxymethoxy)octa-1,3-diyne can be synthesized via coupling of propargyl ether precursors under mild conditions (room temperature, O₂ atmosphere).
Representative Reaction Conditions:
| Parameter | Detail |
|---|---|
| Catalyst | 20% Cu/C₃N₄ (10 mol%) |
| Base | KOH (2 equiv.) |
| Solvent | Isopropanol (0.5 mL) |
| Temperature | 25°C |
| Time | 6 hours |
| Yield | 55–99% |
Etherification Strategies
Alternative approaches utilize nucleophilic substitution to install the methoxymethoxy group. For example, treatment of octa-1,3-diyn-8-ol with chloromethyl methyl ether in the presence of NaH or K₂CO₃ facilitates ether formation. This method requires anhydrous conditions to prevent hydrolysis of the sensitive alkyne bonds.
Physicochemical Properties
While experimental data for 8-(methoxymethoxy)octa-1,3-diyne remain limited, extrapolations from analogous compounds suggest:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the ether moiety; limited solubility in water (LogP = 1.81) .
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Stability: Susceptible to oxidative degradation under prolonged exposure to air; stable under inert atmospheres at temperatures below 100°C.
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Spectroscopic Signatures:
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IR: Strong absorptions at ~3300 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch).
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¹³C NMR: Peaks at δ 70–85 ppm (sp-hybridized carbons) and δ 55–60 ppm (methoxymethoxy carbons).
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Reactivity and Mechanistic Insights
Alkyne-Functionalized Reactions
The compound undergoes hallmark alkyne transformations:
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Cycloadditions: Participates in Huisgen [3+2] cycloadditions with azides to form triazoles, though the electron-withdrawing ether group may retard reactivity compared to non-functionalized alkynes.
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Sonogashira Coupling: Palladium-catalyzed cross-couplings with aryl halides yield extended π-conjugated systems, critical in materials science .
Acid-Mediated Rearrangements
Under Brønsted acid catalysis (e.g., H₂SO₄), the methoxymethoxy group may undergo cleavage, regenerating the parent diyne. This property is exploitable in protective group strategies during multi-step syntheses.
Applications in Organic Synthesis
Building Block for Heterocycles
The compound serves as a precursor to indanones and spirocyclic systems via Friedel-Crafts alkylation or Diels-Alder reactions. For instance, intramolecular cyclization analogous to Barbosa’s NbCl₅-catalyzed method could yield substituted 1-indanones .
Material Science Applications
Conjugated diynes are integral to carbon-rich materials. 8-(Methoxymethoxy)octa-1,3-diyne’s ability to polymerize via Glaser coupling offers routes to poly(arylene ethynylene) derivatives with tunable optoelectronic properties .
Future Research Directions
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Catalyst Development: Designing heterogeneous catalysts to improve yield and selectivity in cross-coupling reactions.
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Biological Screening: Evaluating antimicrobial and anticancer activity through in vitro assays.
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Computational Modeling: DFT studies to predict regioselectivity in cycloaddition reactions.
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